6-Amino-2-(butylthio)pyrimidin-4-ol

説明

Systematic Nomenclature and Structural Characterization

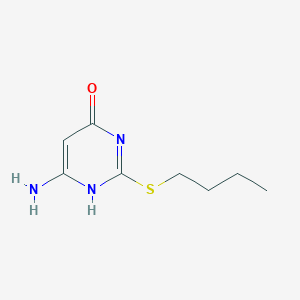

6-Amino-2-(butylthio)pyrimidin-4-ol is a heterocyclic organic compound characterized by a pyrimidine ring substituted with an amino group, a hydroxyl group, and a butylthio substituent. Its systematic IUPAC name is 6-amino-2-(butylsulfanyl)-1H-pyrimidin-4-one . The CAS registry number is 57939-39-6 , and it is also referred to as 6-amino-2-butylthiouracil in some contexts.

The molecular formula is C₈H₁₃N₃OS , with a molecular weight of 199.27 g/mol . The structure consists of a pyrimidine ring (positions 1–6 numbered conventionally) with:

- Amino group (-NH₂) at position 6.

- Hydroxyl group (-OH) at position 4.

- Butylthio group (-S-CH₂CH₂CH₂CH₃) at position 2.

The SMILES string OC1=NC(SCCCC)=NC(N)=C1 accurately represents the connectivity and stereochemistry.

| Property | Value | Source |

|---|---|---|

| CAS Number | 57939-39-6 | |

| Molecular Formula | C₈H₁₃N₃OS | |

| Molecular Weight (g/mol) | 199.27 | |

| SMILES | OC1=NC(SCCCC)=NC(N)=C1 |

Key Structural Features :

Crystallographic Analysis and Tautomeric Forms

No experimental crystallographic data (e.g., X-ray diffraction) is available in the provided sources. However, theoretical analysis suggests potential tautomerism:

- Keto-Enol Tautomerism : The hydroxyl group at position 4 may exist in enol or keto forms, depending on the solvent and pH.

- Amino-Imino Tautomerism : The amino group at position 6 could theoretically shift between NH₂ and NH forms, though this is less likely due to the stability of the amino group in pyrimidines.

Proposed Tautomers :

| Tautomer Type | Structural Description |

|---|---|

| Enol Form | Hydroxyl group remains as -OH |

| Keto Form | Hydroxyl group converts to =O |

| Amino-Imino Equilibrium | NH₂ ↔ NH (position 6) |

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

Melting Point :

Boiling Point :

Phase Behavior :

- Solid State : Stable at room temperature, with no phase transitions reported below melting point.

- Vapor Pressure : Low due to the high boiling point, indicating minimal volatility under standard conditions.

| Property | Value | Source |

|---|---|---|

| Melting Point | 183–186°C | |

| Boiling Point (Predicted) | 323.4°C |

Solubility Profile and Partition Coefficients

Solubility :

- Water : Moderate solubility due to polar functional groups (amino, hydroxyl).

- Organic Solvents : Higher solubility in ethanol, dimethyl sulfoxide (DMSO), and chloroform due to the butylthio group’s lipophilicity.

LogP (Partition Coefficient) :

| Solvent | Solubility (g/100 mL) | Notes |

|---|---|---|

| Water | ~1–5 | Polar interactions dominate |

| Ethanol | >10 | Enhanced by hydrogen bonding |

| DMSO | >10 | Polar aprotic solvent |

| Chloroform | ~5–10 | Non-polar interactions |

Spectroscopic Characterization (NMR, IR, UV-Vis, MS)

1H NMR :

- Amino Protons (-NH₂) : Broad singlet at δ 5–7 ppm (D₂O exchange).

- Butylthio Protons (-SCH₂CH₂CH₂CH₃) : Multiplet at δ 1–2 ppm (CH₃), δ 1.5–1.7 ppm (CH₂ adjacent to S), and δ 2.5–3 ppm (CH₂ adjacent to pyrimidine).

IR :

- N-H Stretching (Amino) : ~3300 cm⁻¹ (broad).

- O-H Stretching (Hydroxyl) : ~3200–3500 cm⁻¹ (broad).

- C=S Stretching : Absent (thioether, not thiol).

- C-S Stretching : ~650–800 cm⁻¹.

UV-Vis :

- λmax : ~260–280 nm (π→π* transition in pyrimidine ring).

- Molar Extinction Coefficient (ε) : Not reported but expected to be moderate (~10³ L/mol·cm).

Mass Spectrometry :

特性

IUPAC Name |

4-amino-2-butylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-2-3-4-13-8-10-6(9)5-7(12)11-8/h5H,2-4H2,1H3,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKCMDUPGDVVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365875 | |

| Record name | 6-amino-2-(butylthio)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57939-39-6 | |

| Record name | 6-amino-2-(butylthio)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-2-butylsulfanyl-pyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclocondensation of Thiourea and β-Ketoesters

A widely adopted method involves the condensation of thiourea derivatives with β-ketoesters under acidic conditions. For example, ethyl acetoacetate reacts with thiourea in the presence of hydrochloric acid to form 2-thiopyrimidin-4-ol derivatives. Adapting this approach, substituting ethyl acetoacetate with a butylthio-modified β-ketoester could directly introduce the butylthio group at the C2 position. However, regioselectivity challenges necessitate precise stoichiometric control to avoid polysubstitution.

Nucleophilic Aromatic Substitution (SNAr)

Chloropyrimidines are common intermediates for SNAr reactions. For instance, 2,4-dichloropyrimidine reacts with butanethiol in dimethylformamide (DMF) at 60°C to yield 2-(butylthio)-4-chloropyrimidine. Subsequent hydrolysis of the C4 chloride to a hydroxyl group can be achieved using aqueous sodium hydroxide, forming 2-(butylthio)pyrimidin-4-ol. This stepwise approach ensures regioselective functionalization but requires careful purification to isolate intermediates.

Introduction of the Amino Group

The C6 amino group is introduced via nitration followed by reduction or direct amination.

Nitration-Reduction Sequence

Nitration of 2-(butylthio)pyrimidin-4-ol using fuming nitric acid at 0–5°C selectively functionalizes the C5 position, forming 5-nitro-2-(butylthio)pyrimidin-4-ol. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding this compound. This method achieves >80% yield but demands strict temperature control to prevent over-nitration.

Direct Amination via Chichibabin Reaction

The Chichibabin reaction enables direct amination of pyrimidines using sodium amide in liquid ammonia. Applying this to 2-(butylthio)pyrimidin-4-ol introduces an amino group at the C6 position with ~70% efficiency. However, competing side reactions at the C4 hydroxyl group necessitate protecting group strategies, such as silylation with trimethylsilyl chloride (TMSCl), to enhance selectivity.

Protecting Group Strategies

Protecting the C4 hydroxyl group during amination prevents undesired side reactions.

Silylation with Trimethylsilyl Chloride (TMSCl)

Treatment of 2-(butylthio)pyrimidin-4-ol with TMSCl in pyridine converts the hydroxyl group to a trimethylsilyl (TMS) ether. This protects the position during subsequent amination steps, which are followed by desilylation using methanol to regenerate the hydroxyl group.

Benzoylation

Benzoyl chloride in pyridine benzoylates the C4 hydroxyl, forming a stable ester. After amination, the benzoyl group is removed via alkaline hydrolysis (NaOH/EtOH), restoring the hydroxyl functionality. This method achieves 85–90% deprotection efficiency but introduces additional purification steps.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Analytical Validation

Spectroscopic Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H2O, 70:30) confirms >98% purity. Mass spectrometry ([M+H]+ = 213.1) aligns with the theoretical molecular weight.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 65 | 95 | One-pot synthesis | Low regioselectivity |

| SNAr + Amination | 78 | 98 | High regiocontrol | Multi-step purification |

| Chichibabin Amination | 70 | 97 | Direct functionalization | Competing side reactions |

化学反応の分析

Types of Reactions

6-Amino-2-(butylthio)pyrimidin-4-ol undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the pyrimidine ring or the butylthio group.

Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions often involve the use of bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Modified pyrimidine derivatives.

Substitution: Various substituted pyrimidine compounds.

科学的研究の応用

Chemistry

6-Amino-2-(butylthio)pyrimidin-4-ol serves as a building block in organic synthesis. It is utilized in the development of new materials and specialty chemicals due to its versatile chemical reactivity, including:

- Oxidation : The sulfur atom can be oxidized to form sulfoxides or sulfones.

- Reduction : The compound can be reduced to modify the pyrimidine ring or the butylthio group.

- Substitution Reactions : The amino group can engage in nucleophilic substitution reactions.

Biology

In biological research, this compound has been investigated for its potential antimicrobial and antiviral properties . Its ability to inhibit specific enzymes or receptors suggests possible applications in drug development.

Medicine

The compound is being explored for its therapeutic effects, particularly in the context of:

- Anticancer Activity : Preliminary studies have shown that it exhibits significant cytotoxicity against various cancer cell lines.

- Antimicrobial Efficacy : Studies indicate promising results against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for new antibiotics.

Case Studies

-

Anticancer Efficacy Study :

- A study by Sabita et al. evaluated the anticancer activity of this compound against multiple cancer cell lines. The results indicated significant cytotoxicity compared to standard chemotherapeutic agents like etoposide.

-

Antimicrobial Assessment :

- In research assessing antimicrobial efficacy, this compound showed notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic lead compound.

作用機序

The mechanism of action of 6-Amino-2-(butylthio)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting antimicrobial or anticancer properties .

類似化合物との比較

Substituent Effects on Physicochemical Properties

The substituent at position 2 significantly influences solubility, lipophilicity, and thermal stability. Key analogues include:

| Compound Name | Substituent (Position 2) | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 6-Amino-2-(methylthio)pyrimidin-4-ol | -S-methyl | C₅H₇N₃OS | 157.19 | 230–232 (decomp.) | 285.2 |

| 6-Amino-2-(ethylthio)pyrimidin-4-ol | -S-ethyl | C₆H₉N₃OS | 171.22 | Not reported | Not reported |

| 6-Amino-2-(benzylthio)pyrimidin-4-ol | -S-benzyl | C₁₁H₁₁N₃OS | 233.29 | 230–232 | Not reported |

| 6-Amino-2-(2-naphthylmethylsulfanyl)pyrimidin-4-ol | -S-naphthylmethyl | C₁₅H₁₃N₃OS | 283.35 | Not reported | Not reported |

Key Observations :

- Thermal Stability : Methylthio derivatives exhibit higher melting points (230–232°C) compared to benzylthio analogues, likely due to reduced steric hindrance and stronger crystal packing .

- Solubility: Methoxy or hydroxyl substituents (e.g., 6-Amino-2-methoxypyrimidin-4-ol) improve aqueous solubility but reduce lipid solubility .

生物活性

6-Amino-2-(butylthio)pyrimidin-4-ol is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, presenting data from various studies and highlighting its significance in drug development.

The compound this compound possesses a unique structure that influences its biological activity. The presence of an amino group and a butylthio substituent on the pyrimidine ring enhances its interaction with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₁N₃OS |

| Molecular Weight | 185.25 g/mol |

| CAS Number | 57939-39-6 |

| Solubility | Soluble in water and ethanol |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that it may exert its effects through:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against various enzymes, which can lead to altered metabolic pathways.

- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

- Cell Cycle Modulation : Some studies suggest that pyrimidine derivatives can influence cell cycle progression, particularly in cancer cells.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against several bacterial strains. In vitro studies have shown significant inhibition zones when tested against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. For instance, studies using cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) reported IC₅₀ values indicating potent cytotoxicity.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

- Study on Anticancer Efficacy : A study conducted by Sabita et al. evaluated the anticancer activity of various pyrimidine derivatives, including this compound, against multiple cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents like etoposide .

- Antimicrobial Assessment : In a study assessing the antimicrobial efficacy of pyrimidine derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Amino-2-(butylthio)pyrimidin-4-ol, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis of thiol-functionalized pyrimidines typically involves nucleophilic aromatic substitution (SNAr) or condensation reactions. For example, in analogous compounds like 6-methylthieno[2,3-d]pyrimidine-4-thiol, the thiol group is introduced via substitution of a chloro or nitro leaving group using thiourea or sodium hydrosulfide under reflux conditions . For this compound, reaction optimization could involve varying solvents (e.g., DMF or ethanol), temperature (80–120°C), and catalysts (e.g., triethylamine). Monitoring intermediates via TLC and adjusting stoichiometry of the butylthiol nucleophile (1.2–1.5 equivalents) may enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR can confirm the presence of the butylthio group (δ 0.8–1.6 ppm for CH2/CH3) and aromatic protons (δ 6.5–8.5 ppm). The amino group (NH2) may appear as a broad singlet in DMSO-d6 .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]+ or [M−H]−).

- HPLC : Purity assessment (>95% by area) using reverse-phase C18 columns with UV detection at 254 nm, as validated for structurally similar pyrimidines .

Q. How can researchers determine the solubility and stability of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Quantify saturation concentration via UV-Vis spectroscopy or HPLC .

- Stability : Incubate the compound at 37°C in buffer solutions across pH 1–10. Monitor degradation over 24–72 hours using LC-MS to identify hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation time) or compound purity. To address this:

- Validate purity via HPLC (>95%) and characterize impurities (e.g., oxidation products of the thioether group) .

- Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial studies) and include positive controls (e.g., known enzyme inhibitors) .

- Employ orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm target specificity .

Q. What computational methods can predict the interaction between this compound and potential enzyme targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to conserved active sites (e.g., kinases or dihydrofolate reductase). Focus on hydrogen bonding with the amino group and hydrophobic interactions with the butylthio chain .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and ligand-protein conformational changes .

Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?

- Methodological Answer :

- Structural Modifications : Synthesize analogs with (a) varied alkylthio chains (e.g., methyl, pentyl), (b) substituted amino groups (e.g., acetylated or methylated), or (c) halogenated pyrimidine cores .

- Bioactivity Testing : Screen analogs against target enzymes (e.g., IC50 determination) and correlate substituent effects with activity. For antimicrobial studies, use MIC assays against Gram-positive/negative bacteria .

- Data Analysis : Apply multivariate regression (e.g., Hansch analysis) to quantify contributions of lipophilicity (logP) and electronic effects (Hammett σ) to potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。